molecular formula C7H5N5O B12812877 N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide CAS No. 54385-50-1

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide

Katalognummer: B12812877
CAS-Nummer: 54385-50-1
Molekulargewicht: 175.15 g/mol
InChI-Schlüssel: MUSDWKSRVVKOTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with cyano groups and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4,5-dicyano-1H-pyrazole with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the cyano groups or the pyrazole ring.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4,5-dicyano-1H-pyrazol-3-yl)acetic acid, while reduction could produce N-(4,5-diamino-1H-pyrazol-3-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism by which N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its cyano and acetamide groups. These interactions can modulate biological pathways, leading to the observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its dual cyano substitution on the pyrazole ring, which imparts distinct electronic properties and reactivity.

Eigenschaften

CAS-Nummer

54385-50-1

Molekularformel

C7H5N5O

Molekulargewicht

175.15 g/mol

IUPAC-Name

N-(4,5-dicyano-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C7H5N5O/c1-4(13)10-7-5(2-8)6(3-9)11-12-7/h1H3,(H2,10,11,12,13)

InChI-Schlüssel

MUSDWKSRVVKOTE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NNC(=C1C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.